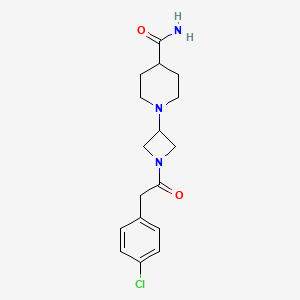![molecular formula C11H19NO3 B2641252 N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide CAS No. 2361641-91-8](/img/structure/B2641252.png)
N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide, also known as DMCPA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide has also been shown to modulate the activity of certain ion channels, including the NMDA receptor, which is involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In vivo studies have shown that N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide can improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease. N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide also has several limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments involving N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide.
Orientations Futures
There are several future directions for research involving N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide, including the development of novel N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide derivatives with improved properties, the investigation of N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide's potential as a therapeutic agent for various diseases, and the elucidation of its mechanism of action. Additionally, N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide could be investigated for its potential use in the synthesis of novel materials with unique properties. Further research is needed to fully understand the potential applications of N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide in various fields.
Méthodes De Synthèse
N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide can be synthesized through a multi-step process involving the reaction of 3,3-dimethoxycyclopentanone with various reagents. One of the most common methods involves the reaction of 3,3-dimethoxycyclopentanone with methylmagnesium bromide followed by the reaction with propargyl bromide to yield N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide.
Applications De Recherche Scientifique
N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In neuroscience, N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide has been studied for its effects on the central nervous system, including its potential as a neuroprotective agent. In materials science, N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide has been investigated for its potential use in the synthesis of novel materials with unique properties.
Propriétés
IUPAC Name |
N-[(3,3-dimethoxycyclopentyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-4-10(13)12-8-9-5-6-11(7-9,14-2)15-3/h4,9H,1,5-8H2,2-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISNLHLGUWKUFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC(C1)CNC(=O)C=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2641170.png)
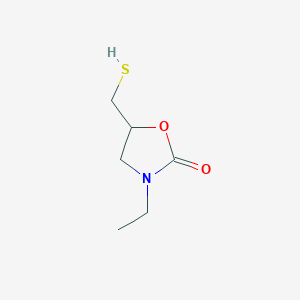
![6-bromo-N-[4-(ethylcarbamoyl)phenyl]-3-methylpyridine-2-carboxamide](/img/structure/B2641173.png)
![Ethyl 4-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2641174.png)
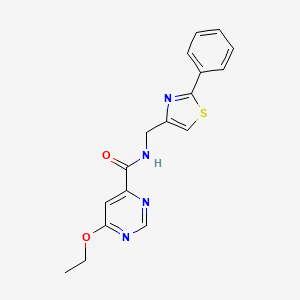
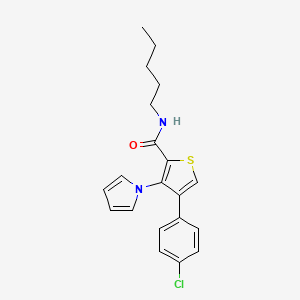
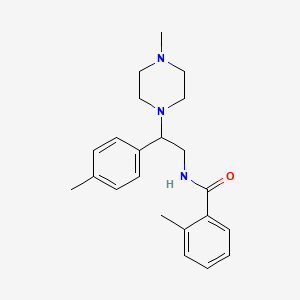
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B2641181.png)
![3,4,5-trimethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2641183.png)
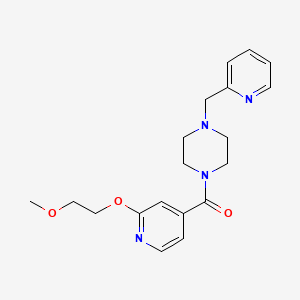
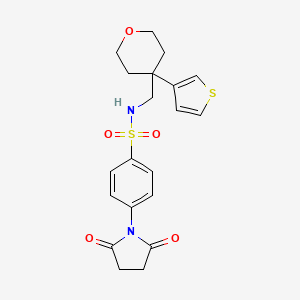
![Methyl 4-[(3,4-difluorophenyl)amino]-6-fluoroquinoline-2-carboxylate](/img/structure/B2641187.png)

